molecular formula C10H14ClN3O3 B15032833 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol CAS No. 704869-52-3

2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol

Cat. No.: B15032833
CAS No.: 704869-52-3
M. Wt: 259.69 g/mol
InChI Key: FVOVJFXIDAGBNK-UHFFFAOYSA-N
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Description

2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol is a nitroaromatic compound featuring a 2-chloro-6-nitrophenyl group linked to an ethylenediamine-ethanol chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical synthesis contexts. The ethylenediamine-ethanol side chain enhances solubility in polar solvents, distinguishing it from simpler aromatic alcohols .

Properties

CAS No.

704869-52-3

Molecular Formula

C10H14ClN3O3

Molecular Weight

259.69 g/mol

IUPAC Name

2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol

InChI

InChI=1S/C10H14ClN3O3/c11-8-2-1-3-9(14(16)17)10(8)13-5-4-12-6-7-15/h1-3,12-13,15H,4-7H2

InChI Key

FVOVJFXIDAGBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCNCCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 2-chloro-6-nitroaniline with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, or alkoxy groups, which can further enhance the compound’s properties and applications .

Scientific Research Applications

2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s chloro-nitrophenyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol C₁₀H₁₅ClN₄O₃ ~286.7 Chloro, nitro, ethylenediamine-ethanol High (polar solvents)
2-(2-Chloro-6-nitrophenyl)ethanol C₈H₈ClNO₃ ~213.6 Chloro, nitro, ethanol Moderate
2-(2-Amino-6-chlorophenyl)ethanol C₈H₁₀ClNO ~183.6 Chloro, amino, ethanol High (due to amino group)
2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol C₁₂H₁₅ClN₄O₃ ~298.7 Chloro, nitro, piperazine Moderate (hydrochloride salt improves solubility)

Biological Activity

2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound features a chloro group, a nitro group, and a primary amino group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C10H12ClN3O3\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_3

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell function through interaction with key enzymes or structural components.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli15 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus10 µg/mLDisruption of protein synthesis
Pseudomonas aeruginosa20 µg/mLInterference with metabolic pathways

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, where it has demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and inhibition of tumor growth.

Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value significantly lower than that of the reference drug doxorubicin, suggesting superior efficacy.

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
A-431510
Jurkat412

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity, facilitating these interactions.

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it may affect enzymes related to DNA replication or repair mechanisms in cancer cells.

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